Product packaging for p-Methoxybenzylideneacetone(Cat. No.:CAS No. 943-88-4)

p-Methoxybenzylideneacetone

Cat. No.: B358999
CAS No.: 943-88-4
M. Wt: 176.21g/mol
InChI Key: WRRZKDVBPZBNJN-ONEGZZNKSA-N
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Description

General Overview and Significance in Academic Contexts

p-Methoxybenzylideneacetone, systematically named (E)-4-(4-methoxyphenyl)but-3-en-2-one, is an α,β-unsaturated ketone, a class of compounds also known as chalcones. nih.govcymitquimica.com Its structure features a p-methoxyphenyl group attached to a butenone core. nih.gov This compound serves as a valuable entity in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. cymitquimica.com Its conjugated system and reactive functional groups make it a versatile precursor and building block for more complex molecules. bldpharm.com While it was once used as a fragrance ingredient under the name Anisylidene acetone (B3395972), this application is now prohibited due to its potential for dermal sensitization. sci-hub.se In academic and industrial research, it is recognized as a useful intermediate and a subject of study for its chemical reactivity and properties. bldpharm.comsci-hub.se

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name (E)-4-(4-methoxyphenyl)but-3-en-2-one nih.gov
Molecular Formula C₁₁H₁₂O₂ nih.gov
Molecular Weight 176.21 g/mol nih.govtargetmol.com
CAS Number 943-88-4 nih.govtargetmol.com
Appearance Yellow to orange solid cymitquimica.com
Density 1.048 g/cm³ targetmol.com

Historical Perspective of this compound Studies

The synthesis of this compound is a classic example of the Claisen-Schmidt condensation reaction. sci-hub.sechegg.com This base-catalyzed reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone. sci-hub.sechegg.com This straightforward and well-established synthetic route has made the compound readily accessible for various studies over the years.

Historically, its pleasant aroma led to its use in the fragrance industry. sci-hub.se However, studies revealed its capacity to act as a sensitizer, leading to its prohibition as a fragrance ingredient by bodies like the International Fragrance Association (IFRA). sci-hub.seeuropa.eu In a 1984 study, 1.1% of 182 patients showed a positive patch test reaction to anisylidene acetone. europa.eueuropa.eu This aspect of its biological activity prompted regulatory action and shifted its research focus away from consumer applications and more towards its role as a chemical intermediate.

Current Research Landscape and Emerging Trends in this compound

The contemporary research landscape for this compound is diverse, with significant applications in organometallic chemistry and advanced organic synthesis.

One major area of research involves its use as a ligand in transition metal complexes. For example, it reacts with diiron nonacarbonyl to form tricarbonyl(η⁴-p-methoxybenzylideneacetone)iron. sci-hub.se This complex serves as a reagent for transferring the tricarbonyliron fragment to other dienes, a key step in the synthesis of various organometallic compounds. sci-hub.se The presence of the p-methoxy group on the benzylideneacetone (B49655) ligand has been noted to influence the reactivity and efficiency of these transfer reactions. sci-hub.se

Furthermore, this compound and its derivatives are utilized as starting materials for synthesizing heterocyclic compounds. Studies have shown that its tosylhydrazone derivative can undergo reactions with reagents like silver chromate (B82759) to yield pyrazole (B372694) derivatives through intramolecular 1,3-dipolar additions of the corresponding diazo intermediates. oup.com

In the field of asymmetric synthesis, palladium complexes containing ligands derived from this compound (specifically, bis(p-methoxybenzylidene)acetone) have been employed in enantioselective decarboxylative alkylation reactions. nih.gov These catalytic systems are instrumental in creating chiral quaternary centers, which are important structural motifs in many natural products and pharmaceuticals. nih.gov The compound itself is also studied for its potential role in catalyzing complexation reactions, although its effect is considered minimal compared to other catalysts. sci-hub.se

Research also extends to the synthesis of its derivatives for various applications. For instance, it can be a precursor for producing α-carbonyl selenocyanates, which are valuable intermediates in organoselenium chemistry. acs.org While its derivatives, such as bis(4-methoxybenzylidene)acetone, are investigated for anticancer properties, the focus on the parent compound remains centered on its utility as a synthetic tool. lookchem.com

Scope and Objectives of the Research Outline

This article is designed to provide a comprehensive yet strictly focused overview of this compound within an academic and research context. The objective is to detail its fundamental properties, historical development, and current applications in scientific research. The scope is intentionally limited to these areas, excluding any discussion of dosage, administration, or specific safety and hazard profiles to maintain a clear focus on its chemical and research significance. The information is compiled from diverse scientific sources, ensuring a professional and authoritative tone throughout the discussion.

Table 2: Mentioned Compounds

Compound Name Systematic Name / Synonym
This compound (E)-4-(4-methoxyphenyl)but-3-en-2-one
Acetone Propan-2-one
p-Anisaldehyde 4-Methoxybenzaldehyde
Diiron nonacarbonyl Tri-μ-carbonyl-bis(tricarbonyliron)
Tricarbonyl(η⁴-p-methoxybenzylideneacetone)iron (η⁴-(E)-4-(4-methoxyphenyl)but-3-en-2-one)tricarbonyliron
Silver chromate Ag₂CrO₄
Tosylhydrazone N-Tosylhydrazine derivative
Pyrazole 1,2-Diazole
bis(p-Methoxybenzylidene)acetone (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B358999 p-Methoxybenzylideneacetone CAS No. 943-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(4-methoxyphenyl)but-3-en-2-one
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InChI

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WRRZKDVBPZBNJN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID9061338, DTXSID301282472
Record name 3-Buten-2-one, 4-(4-methoxyphenyl)-
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Record name (3E)-4-(4-Methoxyphenyl)-3-buten-2-one
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Molecular Weight

176.21 g/mol
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CAS No.

3815-30-3, 943-88-4
Record name (3E)-4-(4-Methoxyphenyl)-3-buten-2-one
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Record name p-Anisilidenacetone
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Synthetic Methodologies and Chemical Transformations of P Methoxybenzylideneacetone

Classic Synthetic Routes to p-Methoxybenzylideneacetone

The most established and widely utilized method for synthesizing this compound is the Claisen-Schmidt condensation, a specific variation of the aldol (B89426) condensation. researchgate.net This reaction involves an aldehyde or ketone with an α-hydrogen reacting with an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.net

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. azom.com It can be catalyzed by either acid or base and typically joins two carbonyl compounds to form a β-hydroxy carbonyl product, which often dehydrates to an α,β-unsaturated carbonyl compound. azom.comacs.org

The synthesis of this compound is classically achieved through the base-catalyzed crossed aldol condensation of p-anisaldehyde (which has no α-hydrogens) and acetone (B3395972). azom.com This reaction is also referred to as the Claisen-Schmidt condensation. researchgate.netresearchgate.net

The mechanism begins with a base, such as hydroxide (B78521) (OH⁻), abstracting an acidic α-proton from acetone to form a resonance-stabilized enolate ion. caltech.edunih.gov This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde. The resulting intermediate is a β-hydroxy ketone. nih.gov Under the reaction conditions, this aldol addition product readily undergoes dehydration (loss of a water molecule) to yield the more stable, conjugated final product, this compound. acs.org The dehydration is often facile because the resulting double bond is conjugated with both the aromatic ring and the carbonyl group.

The Claisen-Schmidt condensation for preparing this compound can be optimized by varying the base, solvent, and reaction conditions. Common bases include potassium hydroxide (KOH) and sodium hydroxide (NaOH). magritek.comnih.gov The reaction is often carried out in a solvent such as ethanol (B145695) or methanol, sometimes with the addition of water. magritek.comtcichemicals.com Research has shown that quantitative yields can be achieved in the absence of a solvent using sodium hydroxide as the base. researchgate.net Alternative catalysts, such as barium hydroxide, have also been employed, with reactions proceeding in an aqueous acetone solution under reflux. rsc.org

Table 1: Selected Conditions for Base-Catalyzed Synthesis of this compound

BaseSolvent(s)Reactants Ratio (p-Anisaldehyde:Acetone)Temperature & TimeYieldReference
Potassium Hydroxide (KOH)Acetone, Water1:15 (molar equivalent excess of acetone)Stirred for 20 min at RTNot specified azom.commagritek.com
Sodium Hydroxide (NaOH)Ethanol (95%), WaterNot specifiedStirred for 15 min, may require heating~700 mg theoretical nih.gov
Barium Hydroxide MonohydrateWater, Acetone1:2Reflux for 30 minNot specified rsc.org
Potassium Hydroxide (KOH)Methanol1:1Stirred for 24 h at RTNot specified tcichemicals.com

While base-catalyzed condensation is dominant, acid-catalyzed pathways are also possible. In an acid-catalyzed aldol condensation, the first step involves the protonation of the carbonyl oxygen of acetone, which then tautomerizes to its enol form. caltech.edu This enol, acting as a nucleophile, then attacks the protonated carbonyl of p-anisaldehyde. caltech.edu

Another reported method for synthesizing related arylidene diols involves passing dry hydrogen chloride gas through a solution of the aldehyde (e.g., 4-hydroxybenzaldehyde) and acetone in dry methanol. researchgate.net This suggests that strongly acidic, non-aqueous conditions can also facilitate this type of condensation.

Aldol Condensation Approaches

Advanced Synthetic Strategies and Catalyst Development

Modern synthetic efforts have focused on achieving stereocontrol in the formation of this compound and its analogs, leading to the development of enantioselective methods.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org This can be achieved using chiral catalysts or by temporarily incorporating a chiral auxiliary into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org

For the asymmetric aldol reaction between acetone and an aldehyde, the organocatalyst L-proline has been used effectively. researchgate.netresearchgate.netnih.gov Proline catalysis proceeds through the formation of a chiral enamine intermediate from the reaction of proline with a ketone (like acetone). nih.gov This enamine then reacts with the aldehyde in a stereocontrolled manner, governed by a six-membered transition state, to yield the aldol addition product with high enantioselectivity. nih.govorganic-chemistry.org While this methodology is well-established for various aldehydes, its specific application to produce chiral this compound would first yield the chiral β-hydroxy ketone intermediate, which could then be dehydrated. researchgate.netnih.govrsc.org

Chiral auxiliaries, such as Evans oxazolidinones, represent another powerful strategy. researchgate.net In a hypothetical application to this synthesis, a chiral auxiliary would be attached to an acetate-derived unit to form a chiral enolate. This chiral enolate would then react with p-anisaldehyde, with the auxiliary sterically directing the nucleophilic attack to form one diastereomer of the aldol adduct preferentially. researchgate.net Subsequent cleavage of the auxiliary would release the enantiomerically enriched β-hydroxy acid, which could be further transformed into the chiral target molecule. This approach has been widely used to set stereocenters in complex natural product synthesis. wikipedia.org

Furthermore, advanced catalytic systems have been developed where derivatives of this compound are used. For example, bis(p-methoxybenzylidene)acetone (pmdba) serves as a ligand in palladium-catalyzed enantioselective allylic alkylation reactions, highlighting the role of this structural motif in modern asymmetric catalysis. acs.orgnih.govnih.gov

Palladium-Catalyzed Reactions

The utility of this compound extends to its application in organometallic chemistry, particularly as a component of palladium catalysts. The complex bis(p-methoxybenzylidene)acetone palladium, often denoted as Pd₂(pmdba)₃, serves as a precursor in palladium-catalyzed reactions. researchgate.net This complex is utilized in transformations such as the enantioselective decarboxylative allylic alkylation of lactams. researchgate.net For instance, in specific reactions involving lactams, Pd₂(pmdba)₃ (5 mol%) was employed to achieve complete consumption of the starting material and formation of the desired product at 50 °C. researchgate.net

The outcome of palladium-catalyzed reactions is profoundly influenced by the nature of the ligands coordinated to the metal center. nih.govrsc.org Ligands can modulate the electronic state and coordination environment of the palladium atom, thereby enhancing its catalytic functionality. nih.gov The choice of ligand is critical for achieving high efficiency and selectivity. rsc.orgrsc.org

In palladium-catalyzed asymmetric reactions, chiral ligands are essential for inducing enantioselectivity. For example, in the decarboxylative asymmetric allylic alkylation (DAAA) of α-aryl,β-amido allyl ester lactams using a palladium catalyst derived from Pd₂(pmdba)₃, the chiral ligand (S,S)-DACH-phenyl Trost was identified as optimal, achieving enantioselectivities of up to 82% ee. researchgate.net The steric and electronic properties of phosphine (B1218219) ligands play a crucial role in determining reaction pathways. ethz.ch Studies on other systems have shown that electron-rich ligands can promote specific elimination pathways, highlighting the nuanced control exerted by the ligand sphere. ethz.ch The effectiveness of a catalytic system can depend on a delicate balance of ligand properties, as seen in the amidation of heterocyclic bromides where sterically demanding biaryl phosphine ligands were found to be crucial for promoting the cross-coupling. nih.gov

Table 1: Ligand Effects in Palladium-Catalyzed Asymmetric Alkylation

Catalyst Precursor Ligand Reaction Type Result Reference
Pd₂(dba)₃ / Pd₂(pmdba)₃ (S,S)-DACH-phenyl Trost Decarboxylative Asymmetric Allylic Alkylation (DAAA) Optimal ligand, yielding up to 82% ee. researchgate.net researchgate.net
[(allyl)PdCl]₂ Biaryl Phosphine Ligands (e.g., L6) Amidation of Heterocyclic Bromides Sterically demanding ligands promote cross-coupling. nih.gov nih.gov

This table illustrates the impact of different ligands on the outcome of palladium-catalyzed reactions, drawing parallels relevant to the types of catalysis where this compound derivatives are used.

Palladium(0) complexes are central to many cross-coupling reactions, initiating the catalytic cycle via oxidative addition. The reactivity of these complexes is sensitive to the electronic properties of the ligands attached. The this compound ligand, with its electron-donating methoxy (B1213986) group, can influence the electron density of the palladium(0) center. In complexes like Pd₂(pmdba)₃, the electron-rich nature of the pmdba ligand is expected to enhance the nucleophilicity of the Pd(0) center, potentially accelerating the rate of oxidative addition.

Systematic studies on other systems have demonstrated that more electron-rich phosphine ligands promote certain reaction pathways, such as β-heteroatom elimination. ethz.ch For instance, when comparing a series of para-substituted triarylphosphines, ligands with electron-donating groups (like OMe) were shown to favor β-X elimination over β-H elimination. ethz.ch This principle suggests that electron-rich olefin ligands like this compound could similarly influence the reactivity and selectivity of the palladium catalyst. The activation of substrates in catalysis often requires highly reactive, electron-rich metal complexes. rsc.org Therefore, Pd(0) complexes featuring electron-rich derivatives are valuable for challenging chemical transformations.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of chalcones, including this compound, is typically achieved through the Claisen-Schmidt condensation. scielo.org.bo This reaction involves the base-catalyzed condensation of an aldehyde (p-methoxybenzaldehyde) with a ketone (acetone). sci-hub.se

Microwave-assisted synthesis represents a significant green chemistry approach applicable to this reaction. scielo.org.bo Compared to conventional heating methods, microwave irradiation can dramatically shorten reaction times and often leads to cleaner reactions with higher yields. scielo.org.bo For the synthesis of the related benzylideneacetophenone, microwave irradiation (170 W) for 10 minutes under alkaline conditions was successful, demonstrating the feasibility of this green technique. scielo.org.bo Such methods reduce energy consumption and often minimize the need for large quantities of organic solvents, aligning with the core tenets of green chemistry. acs.orgscielo.org.bo

Table 2: Green Synthesis Approaches for Chalcones

Method Key Features Advantages Reference
Microwave-Assisted Synthesis Use of microwave irradiation (e.g., 170 W). scielo.org.bo Reduced reaction times, cleaner product formation. scielo.org.bo scielo.org.bo

This table summarizes green chemistry techniques applicable to the synthesis of this compound, based on methodologies reported for analogous compounds.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the presence of an α,β-unsaturated ketone functional group, which provides sites for various chemical transformations.

Oxidation Reactions

The double bond and carbonyl group in this compound are susceptible to oxidation. The tosylhydrazone derivative of this compound has been shown to undergo an oxidation reaction with silver chromate (B82759) in anhydrous diglyme (B29089) at 140 °C to yield a pyrazole (B372694) derivative. oup.com In related α,β-unsaturated ketones, such as (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, oxidation using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of corresponding quinones. These reactions highlight the potential pathways for the oxidative transformation of this compound.

Reduction Reactions

The carbonyl group and the carbon-carbon double bond of this compound can be selectively or fully reduced. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for these transformations. These reagents typically reduce the ketone to a secondary alcohol. Depending on the reaction conditions and the specific reagent used, the conjugated double bond may also be reduced, leading to the corresponding saturated alcohol. This reactivity allows for the conversion of this compound into its alcohol derivatives.

Table 3: Oxidation and Reduction of this compound and Analogues

Reaction Type Reagent Product Type Reference
Oxidation Silver Chromate (on tosylhydrazone derivative) Pyrazole derivative oup.com
Oxidation Potassium Permanganate (KMnO₄) / Chromium Trioxide (CrO₃) (on analogues) Quinones

Electrophilic Aromatic Substitution on Methoxy-substituted Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for introducing functional groups onto an aromatic ring. fiveable.me In the case of this compound, the benzene (B151609) ring is activated towards electrophilic attack by the electron-donating methoxy group (-OCH₃). This activation makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. pdx.eduorganicchemistrytutor.com

The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para relative to itself. organicchemistrytutor.com This directing effect stems from the ability of the oxygen's lone pairs to delocalize into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the attack. organicchemistrytutor.comlibretexts.org Resonance structures show that the positive charge of the intermediate is delocalized onto the oxygen atom when the electrophile adds to the ortho or para position, providing a particularly stable contributor. organicchemistrytutor.com Since the para position is already occupied by the benzylideneacetone (B49655) moiety, electrophilic substitution is expected to occur primarily at the ortho positions (C-3 and C-5). Steric hindrance from the adjacent propenone chain might favor substitution at one ortho position over the other, or a mixture of di-substituted products could be formed under forcing conditions.

Common electrophilic aromatic substitution reactions that could be applied to this compound include halogenation, nitration, and Friedel-Crafts reactions. pdx.edumasterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsTypical ElectrophilePredicted Major Product(s)
Halogenation Br₂ / FeBr₃Br⁺3-Bromo-4-methoxybenzylideneacetone
Nitration HNO₃ / H₂SO₄NO₂⁺3-Nitro-4-methoxybenzylideneacetone
Friedel-Crafts Acylation RCOCl / AlCl₃RCO⁺3-Acyl-4-methoxybenzylideneacetone
Sulfonation Fuming H₂SO₄SO₃4-Methoxy-3-sulfobenzylideneacetone

Note: The table presents predicted products based on established principles of electrophilic aromatic substitution. Actual reaction outcomes may vary based on specific conditions.

Cycloaddition Reactions and Formation of Related Heterocycles

The α,β-unsaturated ketone framework of this compound makes it an excellent substrate for cycloaddition reactions, leading to the formation of a variety of heterocyclic systems. These reactions are of significant interest as they provide routes to compounds with potential biological activities. nih.gov The most prominent reactions involve the enone system acting as a dipolarophile or a Michael acceptor, which then undergoes intramolecular cyclization.

A primary example is the synthesis of pyrazoline derivatives. Pyrazolines are five-membered nitrogen-containing heterocycles. ijpbs.com The reaction of chalcones, such as this compound, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or substituted hydrazines is a well-established method for synthesizing 2-pyrazolines. e-journals.innih.gov This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration. ijpbs.com The use of phenylhydrazine (B124118) in this reaction leads to the formation of 1,3,5-trisubstituted-2-pyrazolines.

Furthermore, the reactive enone moiety can participate in condensation reactions with other binucleophiles to form six-membered heterocycles. For instance, reaction with compounds like guanidine (B92328) or thiourea (B124793) in the presence of a base can yield aminopyrimidine or thiopyrimidine derivatives, respectively. These reactions expand the synthetic utility of this compound as a scaffold for diverse heterocyclic structures. nih.govnih.gov

Table 2: Synthesis of Heterocycles from this compound

Reagent(s)Reaction TypeResulting HeterocycleProduct Example
Hydrazine HydrateCyclocondensationPyrazoline5-(4-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole
PhenylhydrazineCyclocondensationPhenyl-substituted Pyrazoline5-(4-methoxyphenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole e-journals.in
Thiourea / BaseCyclocondensationDihydropyrimidinethione6-(4-methoxyphenyl)-4-methyl-3,6-dihydropyrimidine-2(1H)-thione
Guanidine / BaseCyclocondensationAminodihydropyrimidine4-methyl-6-(4-methoxyphenyl)-1,6-dihydropyrimidin-2-amine

Spectroscopic Characterization and Structural Elucidation of P Methoxybenzylideneacetone

Advanced Spectroscopic Techniques for Structural Analysis

The elucidation of the precise structure of p-Methoxybenzylideneacetone relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present. Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for identifying the proton and carbon environments, respectively, while 2D NMR techniques reveal the connectivity between atoms.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound shows distinct signals for the aromatic, vinylic, methyl ketone, and methoxy (B1213986) protons. The trans-configuration of the double bond is confirmed by the large coupling constant (typically around 16 Hz) between the vinylic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~2.38 Singlet 3H -C(=O)CH₃ (Ketone methyl protons)
~3.84 Singlet 3H -OCH₃ (Methoxy protons)
~6.59 Doublet 1H Vinylic proton (H-α to carbonyl)
~6.93 Doublet 2H Aromatic protons (ortho to -OCH₃)
~7.50 Doublet 2H Aromatic protons (meta to -OCH₃)
~7.55 Doublet 1H Vinylic proton (H-β to carbonyl)

Note: Chemical shifts are typically recorded in deuterated chloroform (B151607) (CDCl₃) and can vary slightly based on solvent and instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. oregonstate.edu The spectrum for this compound displays signals for each unique carbon atom, including the carbonyl carbon, carbons of the double bond, the aromatic ring carbons, and the methyl carbons of the ketone and methoxy groups. nih.gov The chemical shifts are indicative of the electronic environment of each carbon. oregonstate.edu

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
~27.4 -C(=O)CH₃ (Ketone methyl carbon)
~55.4 -OCH₃ (Methoxy carbon)
~114.4 Aromatic CH (ortho to -OCH₃)
~127.3 Vinylic CH (α to carbonyl)
~127.4 Aromatic C (quaternary, attached to C=C)
~129.9 Aromatic CH (meta to -OCH₃)
~144.3 Vinylic CH (β to carbonyl)
~161.7 Aromatic C (quaternary, attached to -OCH₃)
~198.2 C=O (Ketone carbonyl carbon)

Note: Chemical shifts are typically recorded in deuterated chloroform (CDCl₃) and can vary slightly based on solvent and instrument. nih.gov

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a strong cross-peak between the two vinylic protons, confirming their connectivity. It would also show correlations between the adjacent aromatic protons on the p-methoxyphenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. columbia.edulibretexts.org An HSQC or HMQC spectrum of this compound would show cross-peaks connecting the proton signals to their corresponding carbon signals in Table 1 and Table 2 (e.g., the vinylic protons to the vinylic carbons, the aromatic protons to the aromatic carbons, and the methyl protons to the methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu It is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the ketone methyl protons to the carbonyl carbon and the α-vinylic carbon.

Correlations from the vinylic protons to the aromatic ring carbons and the carbonyl carbon.

Correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. gelest.comacenet.edu The FTIR spectrum of this compound provides clear evidence for its key structural features. nih.gov

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000-2850 C-H Stretch Aromatic and Alkene C-H, Methyl C-H
~1660-1680 C=O Stretch α,β-Unsaturated Ketone
~1590-1610 C=C Stretch Alkene and Aromatic Ring
~1510 C=C Stretch Aromatic Ring
~1250 C-O-C Stretch Aryl Ether (asymmetric)
~1030 C-O-C Stretch Aryl Ether (symmetric)
~980 C-H Bend Trans-disubstituted Alkene (out-of-plane)
~830 C-H Bend 1,4-Disubstituted Aromatic Ring (out-of-plane)

The most prominent peaks include a strong absorption for the conjugated ketone carbonyl (C=O) group and characteristic peaks for the carbon-carbon double bonds of the alkene and aromatic ring. nih.gov The presence of a strong band around 980 cm⁻¹ is indicative of the trans-geometry of the double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated systems. Molecules with chromophores, or light-absorbing functional groups, undergo electronic transitions when they absorb UV-Vis radiation. shu.ac.uktanta.edu.eg

For this compound, the extended conjugated system, which includes the aromatic ring, the carbon-carbon double bond, and the carbonyl group, gives rise to strong UV absorption. The spectrum is characterized by intense absorption bands resulting from π → π* transitions. elte.hu A less intense band corresponding to the n → π* transition of the carbonyl group may also be observed, though it is often obscured by the stronger π → π* absorption. elte.huuomustansiriyah.edu.iq The presence of the electron-donating methoxy group on the aromatic ring typically causes a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to the unsubstituted benzylideneacetone (B49655).

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for determining the molecular weight and elucidating the fragmentation patterns of this compound. The molecular ion peak (M+) in the mass spectrum confirms the compound's molecular weight. chemguide.co.uk Under electron impact ionization, the molecule undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.ukmsu.edu The analysis of these fragments provides valuable information about the molecule's structure.

The fragmentation of this compound is influenced by the presence of functional groups like the carbonyl group and the methoxy-substituted aromatic ring. libretexts.org Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org The resulting fragmentation pattern serves as a unique "fingerprint" for the molecule, aiding in its identification. msu.edu The most stable fragments often result in the most intense peaks in the mass spectrum, known as base peaks. youtube.com

Table 1: Key Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol nih.gov
Exact Mass176.083729621 Da nih.gov

Note: This interactive table provides key mass spectrometry data for this compound.

Crystallographic Studies and Solid-State Analysis

Crystallographic techniques offer a three-dimensional view of the molecular arrangement in the solid state.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and analyzing the bulk properties of a solid material. libretexts.orgwikipedia.org Unlike single-crystal XRD, PXRD is performed on a powdered sample containing a vast number of randomly oriented crystallites. wikipedia.org The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline form of this compound. libretexts.orgucmerced.edu This pattern can be compared to databases to confirm the identity of the compound and assess its purity. springernature.com PXRD is also instrumental in studying phase transitions and determining the degree of crystallinity in a sample. wikipedia.org

Theoretical and Computational Spectroscopic Predictions

Theoretical calculations provide valuable insights that complement experimental spectroscopic data.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameters

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to predict various molecular properties, including spectroscopic parameters. researchgate.netuni-wuerzburg.de By applying DFT calculations, it is possible to optimize the molecular geometry of this compound and calculate its vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra. researchgate.net Furthermore, DFT can be employed to predict other spectroscopic data, such as nuclear magnetic resonance (NMR) chemical shifts and electronic transition energies, providing a deeper understanding of the molecule's electronic structure and behavior. researchgate.netmdpi.com These theoretical predictions are crucial for the interpretation and assignment of experimental spectra.

HOMO-LUMO Analysis and Electronic Properties

The electronic properties of this compound, also known as p-Anisylideneacetone, can be effectively understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comwuxiapptec.com

Theoretical calculations, particularly those using Density Functional Theory (DFT), are a well-established method for determining the energies and distributions of these orbitals. irjweb.comnih.gov For molecules in the chalcone (B49325) family, which are structurally related to this compound, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to model their electronic structure and predict properties. nih.govmaterialsciencejournal.org

The HOMO acts as an electron donor, while the LUMO is the electron acceptor. wuxiapptec.com The energy of the HOMO is related to the molecule's ionization potential (the ability to donate an electron), and the LUMO energy is related to its electron affinity (the ability to accept an electron). irjweb.com A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and a tendency to absorb light at longer wavelengths. libretexts.org This charge transfer within the molecule is fundamental to its electronic behavior. irjweb.com

In a study of a structurally similar chalcone, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 4.06 eV, indicating an inevitable charge transfer occurring within the molecule. materialsciencejournal.org The analysis of frontier orbitals in dibenzylideneacetone (B150790) analogues, which feature a similar α,β-unsaturated ketone system, reveals that the HOMO is typically localized on the cinnamoyl moiety, while the LUMO is distributed across the entire π-conjugated system. nih.gov This distribution facilitates the π → π* electronic transitions responsible for the molecule's primary UV absorption. libretexts.orgnih.gov

From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to further quantify the molecule's reactivity.

ParameterFormulaDescription
Energy Gap (ΔE) E_LUMO - E_HOMOIndicates the molecule's excitability and chemical reactivity.
Ionization Potential (I) -E_HOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) -E_LUMOThe energy released when an electron is added to the molecule.
Absolute Hardness (η) (I - A) / 2Measures the resistance to change in electron distribution or charge transfer. A large gap implies a 'hard' molecule, and a small gap implies a 'soft' molecule. irjweb.com
Absolute Softness (S) 1 / ηThe reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) (I + A) / 2Measures the power of an atom or group to attract electrons towards itself. irjweb.com
Chemical Potential (μ) -(I + A) / 2The negative of electronegativity; relates to the "escaping tendency" of electrons from an equilibrium system. irjweb.com

This table outlines the global reactivity parameters that can be derived from HOMO and LUMO energy values, commonly calculated using DFT methods. irjweb.com

Vibrational Assignments Based on Potential Energy Distribution (PED)

The vibrational characteristics of this compound are investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. uantwerpen.benih.gov While FT-IR measures the absorption of infrared radiation due to molecular vibrations, FT-Raman spectroscopy measures the inelastic scattering of laser light, providing complementary information, particularly for non-polar bonds and symmetric vibrations. sapub.orgscielo.org.mx

To achieve a precise and unambiguous assignment of the observed vibrational bands to specific molecular motions, computational methods based on DFT are employed. nih.gov These calculations yield theoretical harmonic vibrational frequencies, which are then compared with the experimental data. researchgate.net A complete assignment is facilitated by Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration, allowing for a detailed understanding of the nature of the vibrational bands. nih.govresearchgate.net

For complex organic molecules, vibrational modes are often not "pure" but are mixtures of several types of motion. PED analysis is crucial for distinguishing between these pure and mixed modes. researchgate.netresearchgate.net In studies of related chalcones and aromatic ketones, DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) combined with PED analysis have proven effective for assigning the complex vibrational spectra. uantwerpen.benih.govresearchgate.net

The key functional groups in this compound give rise to characteristic vibrational bands. The table below summarizes the expected assignments for these groups based on analyses of structurally similar compounds.

Wavenumber Range (cm⁻¹)AssignmentDescription of Vibrational Mode
3100 - 3000ν(C-H)Aromatic C-H stretching vibrations of the phenyl ring. materialsciencejournal.org
3000 - 2850ν(C-H)Asymmetric and symmetric stretching of the methyl (CH₃) group in the methoxy substituent.
~1660ν(C=O)Carbonyl (ketone) stretching. This is a strong, characteristic band in the IR spectrum.
~1600ν(C=C)Stretching vibration of the olefinic (alkene) double bond, conjugated with the carbonyl group. materialsciencejournal.org
1605 - 1575ν(C=C)Phenyl ring C=C stretching vibrations. materialsciencejournal.org
~1450δ(C-H)Asymmetric and symmetric bending (scissoring) of the methyl (CH₃) group.
~1360δ(C-H)Symmetric in-plane bending of the olefinic C-H bond.
~1250ν_as(C-O-C)Asymmetric stretching of the aryl-ether (C-O-C) linkage of the methoxy group.
~1175ν_s(C-O-C)Symmetric stretching of the aryl-ether (C-O-C) linkage.
~1030ν(O-CH₃)Stretching of the O-CH₃ bond in the methoxy group.
980 - 960γ(C-H)Out-of-plane bending (wagging) of the trans-substituted olefinic hydrogens.
~830γ(C-H)Out-of-plane C-H bending characteristic of 1,4-disubstituted (para) phenyl rings.

This table presents the expected vibrational modes and their typical frequency ranges for this compound based on spectroscopic data from related compounds. ν: stretching; δ: in-plane bending; γ: out-of-plane bending. materialsciencejournal.org

Advanced Applications in Organic Synthesis and Materials Science

p-Methoxybenzylideneacetone as a Key Intermediate in Complex Molecule Synthesis

This compound, a derivative of dibenzylideneacetone (B150790), serves as a valuable building block in the synthesis of a wide array of complex molecules. Its chemical structure, featuring a reactive α,β-unsaturated ketone system and a methoxy-substituted aromatic ring, allows for a variety of chemical transformations.

Precursor for Pharmaceuticals and Agrochemicals

This compound and its derivatives are instrumental in the development of new pharmaceutical and agrochemical compounds. The core structure is a key component in the synthesis of nitrogen-containing heterocycles, which are prevalent in numerous biologically active products and serve as templates for a vast number of pharmaceuticals. google.com For instance, it is used in the preparation of thiazole (B1198619) derivatives that act as protein secretion inhibitors. chemicalbook.com

In the realm of agrochemicals, while direct examples are less documented in the provided results, the structural motifs derived from this compound are common in bioactive molecules, suggesting its potential as a precursor for novel pesticides. caltech.edu The development of stereoselective and enantioselective synthesis methods for these complex molecules is an active area of research, as different stereoisomers of a compound often exhibit significant differences in biological activity. google.com

Role in Fragrance Chemistry (Historical Context and Prohibitions)

Historically, this compound, also known as anisylidene acetone (B3395972), was utilized in perfumery for its sweet, floral, and creamy odor, particularly in cassie, acacia, lilac, and sweet pea compositions. chemicalbook.com It was also intended for use in lavender, fougères, and new mown hay scents. chemicalbook.com However, its use as a fragrance ingredient is now prohibited by the International Fragrance Association (IFRA). nih.gov This prohibition is due to its potential for dermal sensitization. nih.gov Despite resistance from some perfumers, the ban reflects the industry's move towards stricter safety regulations for fragrance ingredients. chemicalbook.comresearchgate.net

Synthesis of Chalcone (B49325) Derivatives and Analogues

This compound is a classic example of a chalcone, which are α,β-unsaturated ketones connecting two aromatic rings. ekb.eg Chalcones are synthesized through various methods, with the Claisen-Schmidt condensation being the most common. nih.govchemrevlett.com This reaction typically involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. nih.gov

The chalcone scaffold is a versatile precursor for a wide range of heterocyclic compounds, including pyrazolines, isoxazoles, pyrimidines, and flavonoids. ekb.egresearchgate.net These derivatives are of significant interest due to their diverse biological activities. ekb.egnih.gov

Structure-Activity Relationships in Chalcones

The biological activity of chalcone derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to understand how different substituents on the aromatic rings and modifications to the α,β-unsaturated ketone system influence their biological effects. nih.gov

For example, studies on methoxy-substituted chalcones have revealed important insights. The position and number of methoxy (B1213986) groups can significantly impact antimalarial activity. researchgate.net In some cases, the presence of a free hydroxyl group at the 4-position of ring A is crucial for antibacterial activity against Staphylococcus aureus. ijpsjournal.com Furthermore, the introduction of a p-methylsulphonyl group can lead to selective inhibition of COX-2, an enzyme involved in inflammation. nih.gov The planarity and conjugated structure of chalcones, which can be influenced by substituents, are also important for their activity.

Derivatization for Enhanced Bioactivity

The inherent bioactivity of the chalcone scaffold can be enhanced through chemical derivatization. researchgate.netmdpi.com By introducing different functional groups or synthesizing hybrid molecules, researchers can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

Key derivatization strategies include:

Introduction of Halogens and Amine Groups: The addition of halogen or amine groups to the aromatic rings can influence the antiproliferative activity of chalcones. nih.gov

Prenylation: The attachment of a prenyl group can significantly alter biological activity. frontiersin.org

Formation of Heterocyclic Hybrids: Chalcones can be used as starting materials to synthesize more complex heterocyclic compounds like pyrazolines and pyrimidines, which often exhibit potent and specific biological activities. ekb.egmdpi.com

Metal Complexation: The formation of metal complexes with chalcones can enhance their biological effects. researchgate.net

These derivatization approaches allow for the fine-tuning of the chalcone structure to optimize its interaction with biological targets and improve its potential as a therapeutic agent. nih.govnih.gov

Applications in Nonlinear Optics (NLO) and Photonic Devices

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics, including optical communications and data processing. tcichemicals.com Chalcones and their derivatives, due to their extended π-electron systems, have emerged as promising candidates for NLO materials. researchgate.net

The delocalized electrons in the conjugated structure of chalcones lead to high molecular polarizability, which is a key requirement for NLO activity. ijpsjournal.comresearchgate.net Specifically, bis-chalcone derivatives, such as those derived from this compound, have shown strong third-order nonlinear absorption, which is crucial for optical limiting applications. researchgate.net The mechanism for this is often a two-photon absorption process. researchgate.net

The design of chalcones with a D–π–A–π–D (donor–π bridge–acceptor–π bridge–donor) structure can lead to high polarization of the delocalized electron cloud and enhanced NLO properties. researchgate.net Research has shown that derivatives like 2,5-bis(4-methoxy-benzylidene)-cyclopentanone can exhibit very high second-harmonic generation (SHG) efficiency. researchgate.net

The development of these organic NLO materials is crucial for the advancement of photonic devices. mdpi.comgmptsoftware.com These devices, which utilize light for information processing and transmission, have applications in high-speed optical communications, optical computing, and sensing. gmptsoftware.comuniversitywafer.com The integration of NLO materials into photonic integrated circuits is an active area of research, aiming to create compact and efficient devices for next-generation technologies. mdpi.comquantifiphotonics.com

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined", and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. nih.govrsc.org This phenomenon is only possible in materials that lack a center of symmetry (non-centrosymmetric). rsc.orgresearchgate.net The efficiency of SHG is a key metric for materials used in applications like laser frequency conversion and advanced microscopy. nih.govresearchgate.netfrontiersin.org

Chalcone derivatives, the family to which this compound belongs, are known for their NLO properties. researchgate.net Research into diarylideneacetone derivatives has shown significant SHG efficiencies. For instance, 2,6-bis-(4-methoxydibenzylidene)acetone, a close derivative, exhibited a high SHG efficiency, recorded at 12.96 times that of the standard reference material, urea. researchgate.net This highlights the potential of the methoxy-substituted benzylideneacetone (B49655) framework in creating efficient SHG-active materials.

Third-Order Nonlinear Optical Properties (e.g., Two-Photon Absorption, Degenerate Four-Wave Mixing)

Third-order nonlinear optical phenomena occur when the response of a material to light is proportional to the third power of the electric field. nih.gov These properties are crucial for applications in optical switching, data storage, and optical limiting. mdpi.comscirp.org Key third-order processes include two-photon absorption (TPA) and degenerate four-wave mixing (DFWM).

Two-Photon Absorption (TPA): TPA is the simultaneous absorption of two photons, exciting a molecule to a higher energy state. wikipedia.org The probability of TPA is proportional to the square of the light's intensity, making it a nonlinear process. wikipedia.org Chalcone derivatives, including those related to this compound, are investigated for these properties. Studies on bis-chalcone derivatives doped in polymers have measured their third-order nonlinear absorption coefficient (β). researchgate.net The TPA cross-section (σ2PA) is a measure of the efficiency of this process. rsc.org For bis(p-methoxy benzylidene)acetone, the TPA coefficient has been noted as a point of comparison for other derivatives, indicating its relevance in this field. researchgate.net

Degenerate Four-Wave Mixing (DFWM): DFWM is a third-order nonlinear process where three input waves of the same frequency interact within a material to produce a fourth wave, also of the same frequency. arxiv.orgaps.orgarxiv.org This technique is often used to measure the third-order nonlinear susceptibility (χ(3)) of materials. researchgate.net Studies on a series of diarylideneacetone and related diarylidenecycloalkanone compounds have utilized the DFWM technique to evaluate their third-order NLO properties. researchgate.net These investigations have found that the diarylidenecyclopentanone series showed superior third-order NLO activity compared to the diarylideneacetone series. researchgate.net The third-order nonlinear susceptibility, χ(3), for some bis-chalcone derivatives doped in polymers has been found to be on the order of 10⁻⁷ esu. researchgate.net

Influence of Substituents on NLO Response

The nonlinear optical response of chalcone-based molecules can be precisely tuned by modifying the chemical substituents on their aromatic rings. researchgate.netresearchgate.net The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in determining the magnitude of the NLO effect. researchgate.netresearchgate.net

The p-methoxy group (-OCH₃) on the benzylidene ring of this compound is an electron-donating group. The presence of such donor groups can increase the delocalization of π-electrons within the molecule, leading to a larger molecular hyperpolarizability and a stronger nonlinear response. researchgate.net

Research has established a clear structure-activity relationship. For chalcones with an Acceptor-π-Donor (A-π-D) structure, the NLO activity is enhanced. researchgate.net More complex architectures, such as Acceptor-Acceptor-Donor (A-A-D), can be created by placing a strong electron-withdrawing group on one aromatic ring and a strong electron-donating group on the other. researchgate.net For example, compounds like (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, which combines the electron-donating methoxy group with an electron-withdrawing nitro group, show high NLO activity. researchgate.net This demonstrates that the methoxy substituent is a key component in designing molecules with significant NLO responses. The variation in the two-photon absorption coefficient (β) with different substitutions on the phenyl ring further confirms this principle. researchgate.net

Design of Photoreactive Materials and Polymers

The reactive nature of the α,β-unsaturated ketone in the benzylideneacetone structure allows for its incorporation into polymer chains, leading to the development of photoreactive materials. These materials can undergo chemical changes, such as crosslinking or polymerization, upon exposure to light.

A notable example involves the synthesis of a photosensitive epoxy resin using a derivative, bis(4-hydroxy-3-methoxy benzylidene) acetone, which was reacted with epichlorohydrin. researchgate.net The resulting polymer's ability to photocrosslink and photopolymerize was studied, demonstrating its potential for applications in coatings and photoresists. researchgate.net Furthermore, chalcone moieties have been used to synthesize photosensitive polyamides. For instance, 4,4'-diaminochalcone has been polymerized to create materials whose properties can be modified by light. researchgate.net These examples underscore the utility of the benzylideneacetone framework in creating advanced, light-sensitive polymers.

Catalysis and Ligand Development

The dibenzylideneacetone framework, particularly its substituted derivatives, serves as a crucial class of ligands in transition metal catalysis. These ligands are prized for their ability to stabilize metal centers while facilitating a wide range of organic transformations.

Use of bis(4-methoxybenzylidene)acetone (pmdba) as a Ligand in Transition Metal Catalysis

Bis(4-methoxybenzylidene)acetone, often abbreviated as pmdba, is a recognized ligand that forms stable complexes with transition metals, most notably palladium. acs.orgnih.govnih.govresearchgate.net The complex, tris(bis(4-methoxybenzylidene)acetone)dipalladium(0) or Pd₂(pmdba)₃, is used as a catalyst precursor. nih.govresearchgate.net In this role, the pmdba ligand stabilizes the palladium(0) center, which is the active catalytic species in numerous cross-coupling reactions. The electron-donating methoxy groups on the aromatic rings of the pmdba ligand can influence the electronic properties of the palladium center, thereby affecting the catalyst's reactivity and stability. Transition metal complexes featuring various ligands are instrumental in mediating the formation of carbon-carbon and carbon-heteroatom bonds. whiterose.ac.ukmdpi.commdpi.com

Palladium-Catalyzed Reactions with pmdba Ligands

The Pd₂(pmdba)₃ complex is particularly effective in palladium-catalyzed enantioselective reactions, where the creation of a specific stereoisomer is desired. One of its primary applications is in decarboxylative allylic alkylation reactions.

This methodology has been successfully applied to the synthesis of α-quaternary Mannich-type products and the enantioselective construction of N-heterocycles. acs.orgnih.govnih.gov In these reactions, the Pd₂(pmdba)₃ catalyst is typically used in conjunction with a chiral ligand, such as a phosphinooxazoline (PHOX) derivative. nih.gov The combination of the palladium precursor and the chiral ligand generates the active catalytic system that controls the stereochemical outcome of the reaction.

For instance, in the enantioselective synthesis of 3,3-disubstituted lactams, reactions were carried out using Pd₂(pmdba)₃ (5 mol%) and a chiral ligand in toluene. nih.govnih.gov These reactions proceeded with high yields and excellent enantioselectivities, often exceeding 90% ee. acs.orgnih.govnih.gov

Table 1: Selected Palladium-Catalyzed Reactions Using Pd₂(pmdba)₃

Reaction TypeSubstrate TypeChiral LigandYieldEnantiomeric Excess (ee)Reference
Decarboxylative Allylic AlkylationN-acyl lactams(S)-(CF₃)₃-t-BuPHOXup to 94%up to >99% nih.gov
Decarboxylative Allylic Alkylationβ-Oxo Esters (Mannich Adduct Precursors)L1 (a PHOX-type ligand)51-94%90-99% acs.orgnih.gov

These findings illustrate the critical role of the pmdba ligand in forming highly effective and selective palladium catalysts for the synthesis of complex, enantioenriched molecules. acs.orgnih.govnih.gov

Substrate Reactivity and Selectivity in Catalytic Systems

The reactivity and selectivity of this compound as a substrate in catalytic systems are profoundly influenced by the electronic and steric characteristics of the molecule, as well as the nature of the catalyst and reaction conditions. The presence of the electron-donating methoxy group on the phenyl ring and the conjugated enone system provides multiple sites for catalytic interaction, leading to a range of possible reaction pathways and products. The key aspects of its reactivity and selectivity—chemoselectivity, regioselectivity, and stereoselectivity—are crucial considerations in synthetic applications.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. arkat-usa.org In this compound, the primary sites for catalytic attack are the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (ketone).

In catalytic hydrogenation, the choice of catalyst and conditions can selectively reduce either the alkene or the ketone. For instance, certain catalysts may preferentially hydrogenate the C=C double bond to yield 4-(4-methoxyphenyl)butan-2-one, while leaving the carbonyl group intact. Conversely, other catalytic systems can be tuned to selectively reduce the C=O group to a secondary alcohol, forming 1-(4-methoxyphenyl)-1-buten-3-ol. The control of chemoselectivity is paramount in directing the synthesis toward a desired product. numberanalytics.commdpi.com For example, in the hydrogenation of similar α,β-unsaturated ketones, ruthenium-based catalysts have demonstrated high selectivity for the reduction of the carbonyl group, while palladium catalysts often favor the reduction of the carbon-carbon double bond. researchgate.net

Regioselectivity

Regioselectivity is the preference for bond formation at one position over another. arkat-usa.org This is particularly relevant in addition reactions to the conjugated system of this compound. In reactions like the Michael addition, a nucleophile can add to the β-carbon of the enone system. numberanalytics.com The electron-donating p-methoxy group can influence the electron density across the conjugated system, thereby affecting the susceptibility of the β-carbon to nucleophilic attack.

The regioselectivity of a reaction is highly dependent on the reaction mechanism. arkat-usa.org For instance, in metal-catalyzed 1,4-conjugate addition reactions, the nature of the metal catalyst and the ligands employed plays a critical role in directing the nucleophile to the correct position.

Stereoselectivity

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. arkat-usa.org This is a critical aspect of asymmetric catalysis, where chiral catalysts are used to produce an excess of one enantiomer or diastereomer. numberanalytics.com

In the context of this compound, asymmetric hydrogenation of the C=C double bond or the C=O bond can lead to the formation of chiral products. For example, the enantioselective reduction of the ketone can yield either the (R) or (S)-alcohol. The enantiomeric excess (e.e.) of the product is a measure of the catalyst's effectiveness. In the hydrosilylation of ketones, the position of substituents on the aryl ring, such as a methoxy group, has been shown to affect the enantioselectivity. For a substrate with a p-methoxy group, an enantiomeric excess of 91% was achieved in a specific iron-catalyzed hydrosilylation, whereas meta- and ortho-methoxy substituents resulted in lower enantioselectivities of 64% and 19%, respectively. rsc.org This highlights the significant electronic influence the substituent exerts on the stereochemical outcome.

Similarly, in asymmetric Michael additions to chalcone-type substrates, chiral organocatalysts or metal complexes can control the facial selectivity of the attack on the double bond, leading to the formation of products with high diastereomeric and enantiomeric purity. mdpi.com

The tables below summarize hypothetical yet representative data illustrating how catalyst and substrate structure influence selectivity in reactions involving α,β-unsaturated ketones like this compound, based on established chemical principles.

Table 1: Catalyst Influence on Chemoselectivity in Hydrogenation of this compound

Catalyst SystemH₂ Pressure (bar)Temperature (°C)Major ProductSelectivity (%)
5% Pd/C1254-(4-methoxyphenyl)butan-2-one>95 (C=C reduction)
Ru-MACHO-BH20501-(4-methoxyphenyl)-1-buten-3-ol>98 (C=O reduction)
5% Pt/C5254-(4-methoxyphenyl)butan-2-ol>90 (Full reduction)
Ni/SiO₂501504-(4-methoxyphenyl)butan-2-one85 (C=C reduction)

This table is a representative illustration based on known catalytic trends and is not based on a single, specific cited study.

Table 2: Enantioselectivity in the Asymmetric Reduction of Substituted Acetophenones (Illustrative Example)

SubstrateCatalystLigandProduct e.e. (%)
Acetophenone[Fe(Pincer)](S)-Chiral Ligand A95
p-Methoxyacetophenone[Fe(Pincer)](S)-Chiral Ligand A91
m-Methoxyacetophenone[Fe(Pincer)](S)-Chiral Ligand A64
o-Methoxyacetophenone[Fe(Pincer)](S)-Chiral Ligand A19

Data in this table is adapted from findings on similar substrates to illustrate electronic effects, specifically from a study on iron pincer complexes in hydrosilylation reactions. rsc.org

Biological Activities and Mechanistic Investigations

Antimicrobial Properties of p-Methoxybenzylideneacetone Derivatives

Derivatives of this compound have demonstrated notable antimicrobial effects against various pathogens. For instance, certain synthetic derivatives have been effective against both Gram-positive and Gram-negative bacteria. ekb.egsemanticscholar.org Studies have shown that the presence of specific substituents on the aromatic rings of these compounds can significantly influence their antibacterial and antifungal activities. unesp.brmdpi.com For example, the introduction of a methylenedioxy group on the dihydroquinoline ring and a nitro group on the benzylic ring of related structures enhanced antibacterial activity. unesp.br

The mechanism of antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes. mdpi.comuctm.edu The cationic nature of some derivatives allows them to interact with the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane disruption and cell death. uctm.edu Some studies have also indicated that these compounds can inhibit the growth of pathogenic fungi by interfering with their cellular processes. researchgate.net The broad-spectrum antimicrobial activity of this compound derivatives highlights their potential as lead compounds for the development of new antimicrobial agents. frontiersin.orgfrontiersin.org

Anti-inflammatory Potential of this compound Derivatives

The anti-inflammatory properties of this compound derivatives have been well-documented. researchgate.net These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The mechanism often involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response. rsc.org

For instance, certain methoxylated phenyl-based chalcones demonstrated superior inhibition of COX-2 and suppression of nitric oxide compared to other derivatives. nih.gov Studies on various derivatives have highlighted the importance of the substitution pattern on the aromatic rings for their anti-inflammatory activity. nih.govrsc.orgnih.gov For example, meta-substituted derivatives of para-quinone methides were found to be more potent inhibitors of NO production than their ortho- or para-substituted counterparts. nih.gov The ability of these compounds to mitigate inflammatory responses suggests their potential as therapeutic agents for inflammatory diseases. nih.govekb.eg

Anticancer Properties and Apoptosis Induction in Cancer Cells

Derivatives of this compound have emerged as promising candidates in cancer therapy due to their ability to induce apoptosis (programmed cell death) in various cancer cell lines. lookchem.comfrontiersin.org Research has shown that these compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells.

A key aspect of the anticancer activity of this compound derivatives is their ability to modulate critical signaling pathways involved in cancer cell survival and proliferation. Studies have shown that these compounds can induce apoptosis by activating caspase cascades and influencing the expression of proteins involved in both the intrinsic and extrinsic apoptotic pathways. mdpi.comnih.gov For example, some derivatives have been found to induce endoplasmic reticulum (ER) stress-mediated apoptosis. nih.gov Furthermore, the modulation of pathways such as the p53 signaling pathway and the inhibition of nuclear factor-kappa B (NF-κB) have been implicated in their anticancer effects. rsc.orgfrontiersin.org The ability to interfere with multiple signaling pathways contributes to their potent anticancer activity. nih.gov

This compound derivatives have demonstrated significant inhibition of cell proliferation in a variety of cancer cell lines, including those of the breast, prostate, and colon. acs.org These compounds can arrest the cell cycle at different phases, such as the G1 and G2/M phases, thereby preventing cancer cells from dividing and multiplying. acs.org The antiproliferative effects are often dose-dependent and are linked to the induction of apoptosis. uc.pt The selective cytotoxicity of these compounds towards cancer cells makes them attractive for further development as chemotherapeutic agents.

The anticancer efficacy of this compound derivatives is closely tied to their chemical structure. tubitak.gov.trmdpi.com The presence and position of substituents on the phenyl rings, as well as the nature of the linker between the rings, play a crucial role in determining their biological activity. nih.gov For instance, the presence of a methoxy (B1213986) group at the para position of the phenyl ring is often associated with enhanced anticancer activity. mdpi.com

A critical structural feature for the anticancer activity of these compounds is the α,β-unsaturated carbonyl moiety. mdpi.commdpi.comwikipedia.org This group acts as a Michael acceptor, making the molecule susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes, within cancer cells. mdpi.com This covalent interaction can disrupt the function of key cellular targets involved in cancer cell survival and proliferation. nih.gov The reactivity of the α,β-unsaturated carbonyl system is considered a primary reason for the broad-spectrum anticancer properties observed in this class of compounds. tjpr.org

Structure-Activity Relationship for Anticancer Effects

Molecular Mechanism of Action Studies

The biological effects of chalcones are mediated through their interaction with various cellular proteins and enzymes. nih.gov A key structural feature responsible for this interaction is the α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This allows chalcones to form covalent bonds with nucleophilic residues, such as the sulfhydryl group of cysteine, in the active sites of enzymes. nih.govtandfonline.com

Research has identified several classes of enzymes that are targeted by chalcones:

Deubiquitinating Enzymes (DUBs): Certain chalcone (B49325) derivatives have been shown to directly suppress the activity of DUBs like UCH-L1 and USP2. tandfonline.com This inhibition leads to the accumulation of polyubiquitinated proteins and can trigger apoptosis in cancer cells. tandfonline.com

Protein Kinases: Chalcones can inhibit various receptor tyrosine kinases (RTKs) that are crucial for cell signaling. For example, butein (B1668091) has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), and the unsubstituted chalcone has been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov

Tyrosinase: This enzyme is key to melanin (B1238610) production, and its inhibition is relevant for hyperpigmentation disorders. Several natural and synthetic chalcones, such as butein and isoliquiritigenin, have been identified as tyrosinase inhibitors. nih.govrsc.org

Other Enzymes: Chalcones have also been found to interact with enzymes involved in inflammation, such as IKKβ, and enzymes in the flavonoid biosynthesis pathway itself, like chalcone synthase (CHS) and chalcone isomerase (CHI). nih.govwikipedia.orgmdpi.com

In silico modeling and molecular docking are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a biological target at the molecular level. journaljpri.commdpi.com These methods are frequently used in drug design to understand binding modes, predict binding affinity, and elucidate structure-activity relationships. journaljpri.comnih.gov

For chalcone derivatives, docking studies have been instrumental in identifying potential molecular targets and explaining their mechanisms of action. These studies simulate the positioning of the chalcone within the binding site of a protein and calculate a score based on the predicted binding energy. pensoft.net

Key findings from docking studies on chalcones include:

ATR Kinase: A molecular docking study of chalcone-linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives with ATR kinase revealed specific binding modes. The most promising compound showed π-π stacking interactions and hydrogen bonding with key amino acid residues (Trp850, Ser773, and Thr856) in the active site. bohrium.com

Monoamine Oxidase B (MAO-B): The structural similarity of chalcones to known MAO-B inhibitors has prompted numerous docking investigations. These studies help to understand how different substituents on the chalcone scaffold influence interactions with the enzyme's active site. nih.gov

Tyrosinase: Molecular modeling of chalcone derivatives with the tyrosinase enzyme has been performed to investigate their inhibitory interactions, corroborating in vitro findings. rsc.org

Other Targets: Docking studies have also explored the interactions of chalcones with various other targets, including proteins related to cancer and microbial enzymes, providing insights into their potential therapeutic applications. mdpi.comjournaljpri.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for p-Methoxybenzylideneacetone Analysis

Chromatography is a powerful separation technique that is widely used for the analysis of individual components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic methods utilized for the analysis of this compound.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector is one of the most common methods for quantifying this compound. In this technique, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The compound is retained on the column based on its hydrophobicity and is detected as it elutes by its ability to absorb UV light.

The principle involves injecting the sample into a high-pressure liquid stream (mobile phase) that passes through a column containing the stationary phase. This compound, being a moderately polar compound, interacts with the nonpolar stationary phase. Its retention time is influenced by the exact composition of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com

Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. The UV detector is set to a wavelength where this compound exhibits strong absorbance, which is determined from its UV spectrum. Chalcones and other α,β-unsaturated ketones are known to have strong UV absorbance, making this a sensitive detection method. researchgate.netresearchgate.net

Table 1: Example of RP-HPLC-UV Method Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 310 nm
Retention Time ~5.8 min (Typical)

For enhanced selectivity and sensitivity, other detectors can be coupled with HPLC systems.

Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, measures absorbance across a wide range of wavelengths simultaneously. gla.ac.uk This provides a complete UV-Vis spectrum for each eluting peak, which is invaluable for peak purity assessment and compound identification. For the analysis of this compound, a DAD allows for the selection of the optimal detection wavelength for maximum sensitivity and can help distinguish the target compound from potential co-eluting impurities by comparing their UV spectra. u-szeged.hu Chromatographic conditions for HPLC-DAD are often similar to those for standard HPLC-UV, with a common detection wavelength for chalcones being around 280 nm or 320 nm. ptfarm.pljapsonline.com

Fluorescence Detection (FLD): A Fluorescence Detector (FLD) is highly selective and sensitive for compounds that fluoresce. It works by exciting the analyte at a specific wavelength and measuring the light emitted at a longer wavelength. While this compound itself is not strongly fluorescent, this detection method could potentially be applied if a derivatization step is used to attach a fluorescent tag to the molecule. However, for direct analysis, DAD or UV detection is more common due to the compound's strong chromophore.

Table 2: Illustrative HPLC-DAD Parameters for this compound

ParameterValue
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 30% B, increase to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD), 220-400 nm
Quantification Wavelength 310 nm

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC, often in combination with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For aromatic ketones like this compound, a nonpolar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is typically used. gcms.cz The temperature of the GC oven is programmed to increase during the analysis, which allows for the efficient elution of compounds with different boiling points. ursinus.edu GC-MS is particularly useful as it provides a mass spectrum for the analyte, which serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries. gla.ac.uknih.gov

Table 3: Representative GC-MS Parameters for this compound Analysis

ParameterValue
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Scan Range 40-400 m/z
Key Mass Fragments m/z 176 (Molecular Ion), 161, 133

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Quantification Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte. UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the direct quantification of this compound in solution.

UV-Visible spectrophotometry measures the absorption of UV or visible light by a substance in solution. ugm.ac.id The quantification of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

This compound is an α,β-unsaturated ketone, a class of compounds known to exhibit strong UV absorbance due to π→π* electronic transitions within its conjugated system. researchgate.netuobabylon.edu.iq To determine the concentration of an unknown sample, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound can be predicted using Woodward-Fieser rules, with a base value of 215 nm for an acyclic enone, plus increments for the substituents on the double bond and the aromatic ring. uobabylon.edu.iqslideshare.net Experimentally, the λmax is determined by scanning a dilute solution of the compound across the UV range (typically 200-400 nm). The absorbance of the unknown sample is then measured at this λmax, and its concentration is calculated from the linear regression equation of the calibration curve.

Table 4: UV-Vis Spectrophotometry Data for this compound Quantification

ParameterDetails
Solvent Ethanol (B145695) or Methanol
Wavelength of Max. Absorbance (λmax) Approximately 310-320 nm
Calibration Curve Range 1 - 20 µg/mL (Typical)
Correlation Coefficient (r²) > 0.999 (Typical for a linear curve)
Beer-Lambert Law Equation A = εbc (where A=absorbance, ε=molar absorptivity, b=path length, c=concentration)

Sample Preparation and Derivatization Strategies for Analysis

The accurate quantification of this compound, a compound often found in complex matrices such as cosmetics, personal care products, and environmental samples, necessitates meticulous sample preparation. The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the sample matrix, the concentration of the analyte, and the analytical instrument to be used.

Extraction and Clean-up Techniques

Several techniques are employed for the extraction and clean-up of this compound from various samples. These methods are designed to be quick, efficient, and provide high recovery rates.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. For cosmetic formulations like creams or lotions, a sample can be homogenized and then extracted with a suitable organic solvent such as ethyl acetate, hexane, or methyl tert-butyl ether (MtBE). The selection of the solvent is critical and depends on the polarity of the analyte and the sample matrix. Multiple extractions may be performed to maximize the recovery of the target compound. While effective, LLE can be time-consuming and may require large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a widely used technique that has largely replaced LLE for many applications due to its efficiency, selectivity, and lower solvent consumption. semanticscholar.org In SPE, a liquid sample is passed through a solid sorbent material, which retains the analyte. Interfering compounds can be washed away, and the analyte is then eluted with a small volume of a different solvent. For the analysis of this compound in aqueous samples like environmental water, a reversed-phase SPE cartridge (e.g., C18) can be utilized. The sample is first loaded onto the conditioned cartridge, followed by a wash step to remove polar impurities, and finally, the analyte is eluted with a solvent like methanol or acetonitrile.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation. A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), uses a small amount of sorbent to remove interferences. This method is highly effective for analyzing analytes in complex matrices like food and cosmetics. For a sample containing this compound, the QuEChERS approach would offer high throughput and good recovery with minimal solvent usage.

The following table summarizes typical parameters for these extraction techniques that could be applied to the analysis of this compound.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Sample Matrix Cosmetic Creams, LotionsEnvironmental Water, PerfumesFood Products, Cosmetics
Extraction Solvent Ethyl Acetate, MtBEMethanol, Acetonitrile (Elution)Acetonitrile
Clean-up Strategy pH adjustment, back-extractionSorbent washing (e.g., with water)Dispersive SPE (e.g., PSA, C18)
Typical Recovery 80-110%85-115%85-110%
Relative Standard Deviation (RSD) <15%<10%<10%

Derivatization Strategies

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by techniques like gas chromatography (GC). This can enhance volatility, improve thermal stability, or increase the sensitivity of detection.

For a compound like this compound, which contains a ketone functional group, derivatization is generally not required for analysis by either High-Performance Liquid Chromatography (HPLC) with UV detection or standard GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS). The molecule is sufficiently volatile and possesses a strong chromophore.

However, in cases where ultra-trace level detection is required or if chromatographic performance is poor, derivatization could be considered. Potential derivatization strategies for the ketone group in this compound could involve reaction with hydroxylamine or one of its derivatives, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction would form an oxime derivative, which can significantly enhance sensitivity for detectors like an Electron Capture Detector (ECD).

The table below outlines a potential derivatization reaction for this compound.

Target Functional GroupDerivatization ReagentReaction ProductPurpose of Derivatization
Ketone (C=O)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)Pentafluorobenzyl oximeIncrease sensitivity for Electron Capture Detection (ECD)

It is important to note that derivatization adds an extra step to the sample preparation process and must be carefully optimized to ensure the reaction goes to completion and does not introduce artifacts. For most routine analyses of this compound, direct analysis without derivatization is the preferred and more efficient approach.

Environmental Impact and Degradation Studies

Environmental Fate and Persistence

The environmental fate and persistence of a chemical compound determine its distribution, longevity, and potential for long-term ecological impact. For p-Methoxybenzylideneacetone, comprehensive ecotoxicological and persistence data are not widely available in the current scientific literature. Safety Data Sheets for similar compounds often indicate that data on effects on fish, crustaceans, and algae have not been determined. tcichemicals.com Likewise, specific values for bioaccumulative potential (BCF), mobility in soil (Log Pow, Koc), and Henry's Law constant are frequently listed as unavailable. tcichemicals.com

To provide context, data for a structurally related compound, vanillylidenacetone, indicates low persistence in both water/soil and air, with medium mobility. scbt.com However, it is crucial to note that such data cannot be directly extrapolated to this compound without specific experimental validation. The lack of empirical data underscores a significant gap in the environmental risk assessment of this compound.

Table 1: Available Environmental Data for this compound and Related Compounds

ParameterThis compoundVanillylideneacetoneData Source
Ecotoxicity
FishNo data availableNot specified tcichemicals.com
CrustaceaNo data availableNot specified tcichemicals.com
AlgaeNo data availableNot specified tcichemicals.com
Persistence & Degradability No data availableLow tcichemicals.comscbt.com
Bioaccumulative Potential (BCF) No data availableMedium tcichemicals.comscbt.com
Mobility in Soil (Koc) No data availableMedium tcichemicals.comscbt.com

Note: Data for Vanillylideneacetone is provided for comparative context only and does not represent the confirmed properties of this compound.

Degradation Pathways in Various Environmental Compartments

Specific studies detailing the degradation pathways of this compound in soil, water, or air are scarce. However, based on its chemical structure—an α,β-unsaturated ketone—potential degradation mechanisms can be hypothesized. Such structures are known to be susceptible to several transformation processes in the environment.

Biodegradation: The presence of the double bond and ketone functional group could make the molecule susceptible to microbial degradation. Microorganisms in soil and water may utilize the compound as a carbon source, initiating breakdown through enzymatic pathways that target these reactive sites. The methoxy (B1213986) group on the phenyl ring may also be a site for initial enzymatic attack, such as O-demethylation, a common step in the microbial degradation of aromatic compounds.

Photodegradation: In aquatic environments or on soil surfaces, the chromophores within the this compound structure may absorb sunlight, leading to photochemical degradation. This process can involve the isomerization of the double bond or photo-oxidative reactions that break down the molecule into smaller, simpler compounds. The efficiency of photodegradation would depend on factors like water depth, turbidity, and the presence of photosensitizing substances. mdpi.com

Hydrolysis: While generally stable, the ester-like character of the molecule could potentially allow for slow hydrolysis under specific pH conditions, although this is likely a minor pathway compared to biodegradation and photodegradation.

Research on the degradation of other complex organic molecules in the environment highlights the importance of identifying transformation products, which can sometimes be more persistent or toxic than the parent compound. epa.gov

Remediation Strategies for Contamination

There are no established remediation strategies specifically for contamination by this compound. However, general techniques used for removing organic pollutants from soil and water could be applicable and warrant investigation.

Physical Remediation: Adsorption is a common physical method where contaminants are removed from water using activated carbon or other sorbent materials. The effectiveness for this compound would depend on its polarity and affinity for the chosen adsorbent. nih.gov

Chemical Remediation: Advanced Oxidation Processes (AOPs) are effective for degrading a wide range of organic compounds. nih.gov These methods, which include ozonation, Fenton reactions, and photocatalysis (e.g., using titanium dioxide), generate highly reactive hydroxyl radicals that can non-selectively break down the molecule into carbon dioxide, water, and mineral acids. nih.gov

Bioremediation: This strategy involves using microorganisms to degrade contaminants. rsc.org It could be a cost-effective and environmentally friendly approach. Research would be needed to identify or engineer microbial strains capable of efficiently metabolizing this compound.

Table 2: Potential Remediation Strategies for Organic Contaminants

Remediation TypeMethodMechanism of ActionPotential Applicability
Physical AdsorptionBinds contaminant to a solid matrix (e.g., activated carbon).Potentially effective for water treatment.
Chemical Advanced OxidationGenerates highly reactive radicals to mineralize the compound.Likely effective but may be energy-intensive.
Biological BioremediationUses microorganisms to metabolize the contaminant.Potentially sustainable, requires specific microbial strains.

Broader Environmental Implications (e.g., Microplastics)

The broader environmental implications of this compound are linked to its use in chemical synthesis. This compound and its derivatives can serve as monomers or building blocks in the production of polymers and resins. researchgate.netresearchgate.net

The connection to microplastics arises from the life cycle of these polymer products. rsc.org Plastics released into the environment degrade over time into smaller fragments known as microplastics (less than 5 mm in size). frontiersin.orgnih.gov These particles are persistent, ubiquitous pollutants found in marine and terrestrial ecosystems and even in the atmosphere. frontiersin.orgnih.gov

While this compound can be a component of certain polymers, no specific research was found that studies the degradation of these particular polymers into microplastics or the subsequent environmental fate. A significant concern with microplastics is their ability to act as vectors for other environmental pollutants and to leach chemical additives into the environment, which can then be ingested by organisms. mdpi.comeuropa.eu The potential for unreacted monomer or degradation byproducts of polymers containing this compound to leach from microplastics remains an un-studied area of environmental science.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of p-Methoxybenzylideneacetone, typically achieved through a Claisen-Schmidt condensation, provides a reliable method for its production. However, future research should focus on the development of novel synthetic routes that offer enhanced efficiency, selectivity, and sustainability.

Key areas for future investigation include:

Green Chemistry Approaches: There is a growing need to develop more environmentally friendly synthetic methods. nih.gov Future research could explore the use of safer, biodegradable, and renewable solvents to replace traditional volatile organic solvents. instituteofsustainabilitystudies.com Additionally, solvent-free reaction conditions, such as solid-state reactions, could offer a cleaner and more sustainable approach to synthesis. instituteofsustainabilitystudies.com

Advanced Catalysis: The exploration of novel catalysts could significantly improve reaction efficiency and selectivity. The use of ionic liquids as catalysts has shown promise in chalcone (B49325) synthesis, as they can be recycled and reused, reducing waste. nih.gov Research into biocatalysis, employing enzymes as catalysts, could lead to highly selective reactions under mild conditions, further enhancing the sustainability of the synthesis process. wisdomlib.org

Atom Economy: Future synthetic strategies should aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. jddhs.com This approach minimizes the generation of byproducts and waste, leading to more efficient and environmentally responsible manufacturing processes. jddhs.com

A comparative table of potential future synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Reduced reaction times, increased yields, enhanced purityOptimization of reaction conditions (power, temperature, time)
Ultrasound-Assisted Synthesis Improved reaction rates, lower energy consumptionInvestigation of sonochemical parameters and their effect on yield
Flow Chemistry Precise control over reaction parameters, improved safety, scalabilityDevelopment of continuous flow reactors for chalcone synthesis
Biocatalysis High selectivity, mild reaction conditions, environmentally friendlyIdentification and engineering of enzymes for specific chalcone synthesis

Comprehensive Mechanistic Studies of Biological Activities and Molecular Targets

While this compound and related chalcones are known to possess a range of biological activities, including anti-inflammatory and antioxidant properties, the underlying molecular mechanisms are not yet fully understood. nih.govmdpi.comnih.gov Comprehensive mechanistic studies are crucial to elucidate their mode of action and identify specific molecular targets.

Future research in this area should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening can help identify the specific proteins and cellular pathways that this compound interacts with. Once potential targets are identified, further validation studies will be necessary to confirm their role in the compound's biological effects.

Signaling Pathway Analysis: Investigating the effect of this compound on key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways, will provide valuable insights into its mechanism of action. nih.govresearchgate.net

In Vivo Studies: While in vitro studies provide a good starting point, future research should include well-designed in vivo studies using animal models to confirm the biological activities of this compound and to assess its efficacy and potential therapeutic applications.

The following table outlines potential biological activities and the corresponding molecular targets for future investigation:

Biological ActivityPotential Molecular Targets
Anti-inflammatory Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Pro-inflammatory cytokines (e.g., TNF-α, IL-6) researchgate.net
Antioxidant Keap1-Nrf2 pathway, antioxidant enzymes (e.g., SOD, CAT, GPx)
Anticancer Apoptotic pathways (e.g., caspases), cell cycle regulators (e.g., cyclins, CDKs), angiogenesis factors (e.g., VEGF)
Antimicrobial Bacterial and fungal cell wall synthesis enzymes, microbial DNA and protein synthesis machinery

Exploration of New Material Science Applications

The unique chemical structure of this compound, featuring a conjugated π-system, makes it a promising candidate for various applications in material science. Future research should explore its potential use in the development of novel materials with advanced optical and electronic properties.

Potential areas of exploration include:

Nonlinear Optical (NLO) Materials: Organic chromophores with donor-π-acceptor structures, similar to this compound, are known to exhibit nonlinear optical properties. novapublishers.com Future studies could involve incorporating this compound into polymer matrices to create materials for applications in telecommunications, optical data storage, and optical switching. researchgate.netrsc.orgmdpi.com

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of chalcone derivatives suggest their potential use as emissive materials in OLEDs. Research in this area would involve synthesizing and characterizing new this compound derivatives with enhanced luminescence and charge transport properties.

Sensors: The reactivity of the α,β-unsaturated ketone moiety in this compound could be exploited for the development of chemical sensors. Future work could focus on designing and synthesizing derivatives that exhibit a detectable change in their optical or electronic properties upon binding to specific analytes.

Advanced Computational Modeling for Property Prediction and Drug Design

Computational modeling and in silico methods are powerful tools that can accelerate the discovery and development of new drugs and materials. researchgate.net Advanced computational modeling of this compound can provide valuable insights into its properties and guide the design of new derivatives with enhanced activities.

Future research directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activities. wisdomlib.orgsuanfarma.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. suanfarma.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound with its molecular targets, providing a deeper understanding of the interactions at the atomic level. wisdomlib.org This information is invaluable for the rational design of more potent and selective inhibitors.

Prediction of Physicochemical and ADMET Properties: Computational tools can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. This allows for the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

The following table summarizes the types of computational models and their applications:

Computational ModelApplication
QSAR Predict biological activity, guide lead optimization
Molecular Docking Predict binding affinity and orientation of ligands to a target protein
Molecular Dynamics Simulate the dynamic behavior of a molecule and its interaction with its environment
ADMET Prediction Forecast pharmacokinetic and toxicity profiles of drug candidates

Environmental Impact Assessment and Sustainable Management

As with any chemical compound, a thorough assessment of the environmental impact of this compound is essential for its responsible and sustainable use.

Future research should address the following aspects:

Biodegradation and Environmental Fate: Research into the biodegradation pathways of this compound is crucial to understand its persistence in the environment. researchgate.netnih.govresearchgate.net Identifying microorganisms capable of degrading this compound could lead to the development of bioremediation strategies for contaminated sites. nih.gov

Sustainable Management Practices: The development of sustainable management practices throughout the lifecycle of this compound, from its synthesis to its disposal, is paramount. This includes adopting green chemistry principles in its production, minimizing waste generation, and developing effective waste treatment methods. suanfarma.comresearchgate.net The use of renewable feedstocks, such as those derived from plants, can also contribute to a more sustainable production process. instituteofsustainabilitystudies.comkit.edu

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Adhere to FAIR data principles: document exact stoichiometry, solvent batches, and equipment calibration. Publish detailed spectral data (e.g., NMR raw files) in supplementary materials. Collaborate with independent labs for protocol validation, as demonstrated in studies of 4-{2-[2-(4-Chlorobenzylidene)hydrazinyl-Idene]-thiadiazin-5-yl}-3-phenylsydnone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.